molecular formula C10H13NO3 B12557309 1,3-Benzodioxole-5-propanol, 6-amino- CAS No. 189813-95-4

1,3-Benzodioxole-5-propanol, 6-amino-

Katalognummer: B12557309
CAS-Nummer: 189813-95-4
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: CXAQTSLSWPNTTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzodioxole-5-propanol, 6-amino- is an organic compound that features a benzodioxole ring structure with an amino group at the 6-position and a propanol group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-propanol, 6-amino- typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde in the presence of an acid catalyst.

    Introduction of the Propanol Group: The propanol group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the benzodioxole derivative.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the benzodioxole derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for 1,3-Benzodioxole-5-propanol, 6-amino- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxole-5-propanol, 6-amino- can undergo various types of chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of 1,3-Benzodioxole-5-propanal or 1,3-Benzodioxole-5-propanoic acid.

    Reduction: Formation of 1,3-Benzodioxole-5-propanamine.

    Substitution: Formation of various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxole-5-propanol, 6-amino- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxole-5-propanol, 6-amino- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-1,3-benzodioxole: Similar structure but lacks the propanol group.

    1,3-Benzodioxole-5-propanal: Similar structure but has an aldehyde group instead of an amino group.

    1,3-Benzodioxole-5-propanoic acid: Similar structure but has a carboxylic acid group instead of an amino group.

Uniqueness

1,3-Benzodioxole-5-propanol, 6-amino- is unique due to the presence of both an amino group and a propanol group on the benzodioxole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

189813-95-4

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

3-(6-amino-1,3-benzodioxol-5-yl)propan-1-ol

InChI

InChI=1S/C10H13NO3/c11-8-5-10-9(13-6-14-10)4-7(8)2-1-3-12/h4-5,12H,1-3,6,11H2

InChI-Schlüssel

CXAQTSLSWPNTTN-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C(=C2)CCCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.